![molecular formula C22H18F2NO3- B13770808 1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13770808.png)
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a synthetic compound known for its applications in various scientific fields This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a difluoroethenyl group attached to a cyclopropane ring
Métodos De Preparación
The synthesis of 1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves several steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis typically starts with the preparation of the cyclopropane ring, which is achieved through a cyclopropanation reaction.
- The phenoxyphenyl group is then introduced through a nucleophilic substitution reaction.
- The cyano group is added via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
- The difluoroethenyl group is incorporated through a fluorination reaction, using reagents such as diethylaminosulfur trifluoride (DAST).
-
Industrial Production Methods
- Industrial production of this compound involves scaling up the laboratory synthesis methods.
- The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
- Purification steps, such as recrystallization and chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
-
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
-
Major Products Formed
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate has numerous applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
-
Medicine
- Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new industrial processes and technologies.
Mecanismo De Acción
The mechanism of action of 1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets:
-
Molecular Targets and Pathways
- The compound may interact with enzymes, receptors, or other proteins, affecting their function and activity.
- It may also influence cellular signaling pathways, leading to changes in cellular behavior and responses.
-
Mechanistic Insights
- Detailed studies are required to elucidate the exact mechanism of action, including binding studies, molecular modeling, and biochemical assays.
Comparación Con Compuestos Similares
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate can be compared with other similar compounds:
-
Similar Compounds
Esfenvalerate: A synthetic pyrethroid insecticide with a similar phenoxyphenyl group.
Fenvalerate: Another pyrethroid insecticide with structural similarities.
Cyfluthrin: A pyrethroid insecticide with a cyano group and a difluoroethenyl group.
-
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical properties and potential applications.
- Its specific structure allows for targeted interactions with molecular targets, making it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C22H18F2NO3- |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
1-[cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19F2NO3/c1-21(2)18(12-19(23)24)22(21,20(26)27)17(13-25)14-7-6-10-16(11-14)28-15-8-4-3-5-9-15/h3-12,17-18H,1-2H3,(H,26,27)/p-1 |
Clave InChI |
UWLAXWJEQLUGCZ-UHFFFAOYSA-M |
SMILES canónico |
CC1(C(C1(C(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)[O-])C=C(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


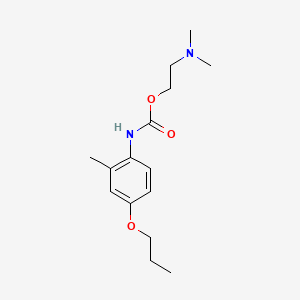
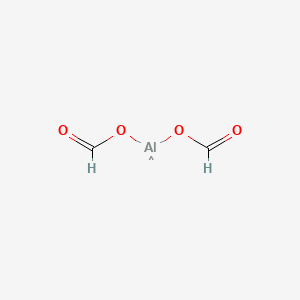
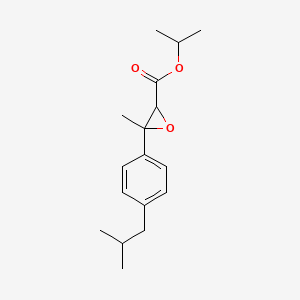

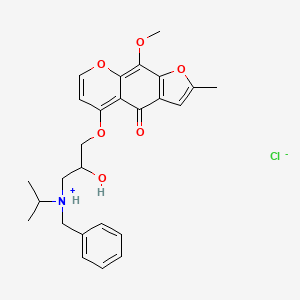
![2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)
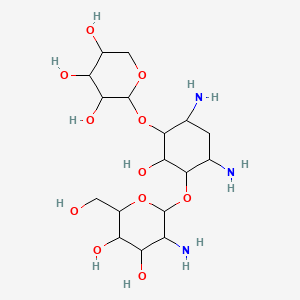
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)

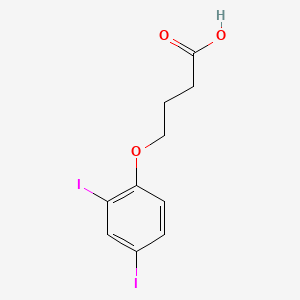

![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)

